Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate
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Overview
Description
Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate is a complex organic compound with a unique structure that incorporates a benzamide core, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzamide intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Sulfonation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various functional groups.
Chlorophenyl derivatives: Compounds with chlorophenyl groups and different core structures.
Uniqueness
Benzamide, 5-(aminosulfonyl)-N-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-2-methoxy-, monomethanesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129011-02-5 |
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Molecular Formula |
C22H31ClN4O7S2 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-methoxy-5-sulfamoylbenzamide;methanesulfonic acid |
InChI |
InChI=1S/C21H27ClN4O4S.CH4O3S/c1-30-20-7-6-18(31(23,28)29)15-19(20)21(27)24-8-3-9-25-10-12-26(13-11-25)17-5-2-4-16(22)14-17;1-5(2,3)4/h2,4-7,14-15H,3,8-13H2,1H3,(H,24,27)(H2,23,28,29);1H3,(H,2,3,4) |
InChI Key |
ORVQCUUJAYMSFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC(=CC=C3)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
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